IDO1 Enzyme Inhibition
4‑Chloro‑5‑hydroxy‑1H‑indole‑3‑carbaldehyde inhibits recombinant human indoleamine 2,3‑dioxygenase 1 (IDO1) with an IC₅₀ of 5.00 × 10⁴ nM (50 μM) in a cell‑free enzyme assay [REFS‑1]. This provides a baseline for structure‑activity relationship (SAR) studies. In contrast, the parent indole‑3‑carbaldehyde (I3A) is not reported as an IDO1 inhibitor, and 5‑hydroxy‑1H‑indole‑3‑carbaldehyde lacks reported IDO1 inhibition data [REFS‑2].
| Evidence Dimension | IDO1 enzyme inhibition |
|---|---|
| Target Compound Data | IC₅₀ = 5.00 × 10⁴ nM (50 μM) |
| Comparator Or Baseline | Indole‑3‑carbaldehyde (I3A): no reported IDO1 inhibition; 5‑Hydroxy‑1H‑indole‑3‑carbaldehyde: no reported IDO1 inhibition |
| Quantified Difference | Target compound shows measurable IDO1 inhibition (50 μM), whereas analogs lack reported activity at this target |
| Conditions | Recombinant human His‑tagged IDO1 expressed in Escherichia coli, using tryptophan as substrate [REFS‑1] |
Why This Matters
The IDO1 inhibition data demonstrates a specific biological activity that distinguishes this compound from unsubstituted or mono‑hydroxylated indole‑3‑carbaldehydes, making it relevant for immuno‑oncology research programs evaluating indole‑based IDO1 inhibitors.
- [1] BindingDB. (n.d.). BDBM50578632 (CHEMBL4852532). Inhibition of recombinant human IDO1. Retrieved from https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50578632 View Source
- [2] PubChem. (2025). 5-Hydroxy-1H-indole-3-carbaldehyde. CID 5324534. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/5-hydroxy-1H-indole-3-carbaldehyde View Source
